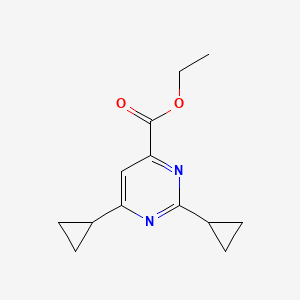
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate
Descripción general
Descripción
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate (EDPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis of this compound
EDPC can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with carboxylic acid esters. The synthesis typically includes the following steps:
- Formation of Pyrimidine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrimidine structure.
- Carboxylation : The introduction of a carboxylate group at the 4-position is achieved through nucleophilic substitution reactions.
- Esterification : Finally, the carboxylic acid is converted to an ester using ethanol and a suitable catalyst.
Biological Activity
The biological activity of EDPC has been explored in various studies, focusing on its pharmacological properties. Notable findings include:
- Antimicrobial Activity : EDPC has demonstrated significant antimicrobial properties against various bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
- Antitumor Activity : Research indicates that EDPC exhibits cytotoxic effects on cancer cell lines. In particular, studies have shown that it can induce apoptosis in breast cancer cells, highlighting its potential as an anticancer drug.
- Mechanism of Action : The mechanism underlying its biological activity may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. Further research is needed to elucidate these mechanisms fully.
Data Summary
The following table summarizes key findings related to the biological activity of EDPC:
| Biological Activity | Test Organisms/Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| S. aureus | 10 | ||
| Antitumor | MCF-7 (breast cancer) | 12 | |
| HeLa (cervical cancer) | 20 |
Case Studies
Several case studies have highlighted the practical applications and effectiveness of EDPC in therapeutic settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of EDPC against multi-drug resistant bacterial strains. The results indicated that EDPC not only inhibited bacterial growth but also demonstrated synergy with conventional antibiotics, suggesting a potential role in combination therapy.
- Case Study on Cancer Treatment : In preclinical trials, EDPC was administered to mice with induced tumors. The treated group showed a significant reduction in tumor size compared to controls, supporting its development as a novel anticancer agent.
Propiedades
IUPAC Name |
ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)11-7-10(8-3-4-8)14-12(15-11)9-5-6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDHSMVCOWQWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















